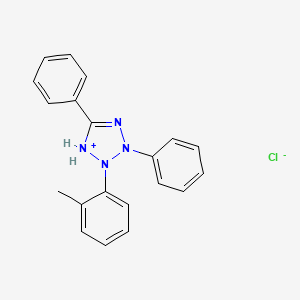![molecular formula C5H4O2S4 B14290225 1,3-Dithiolo[4,5-d][1,3,6]oxadithiepin-2-one CAS No. 116341-76-5](/img/structure/B14290225.png)
1,3-Dithiolo[4,5-d][1,3,6]oxadithiepin-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,3-Dithiolo[4,5-d][1,3,6]oxadithiepin-2-one is a chemical compound characterized by its unique structure, which includes a combination of sulfur and oxygen atoms within a fused ring system
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Dithiolo[4,5-d][1,3,6]oxadithiepin-2-one typically involves the formation of the fused ring system through a series of chemical reactions. Common synthetic routes include the use of thioethers and carbonates as starting materials, which undergo cyclization under specific conditions to form the desired compound .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often utilize advanced techniques such as continuous flow reactors and automated synthesis systems to streamline the production process .
Análisis De Reacciones Químicas
Types of Reactions
1,3-Dithiolo[4,5-d][1,3,6]oxadithiepin-2-one can undergo various types of chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are facilitated by the presence of multiple functional groups within the compound’s structure .
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents such as hydrogen peroxide and reducing agents like sodium borohydride. Reaction conditions may vary depending on the desired outcome, with temperature, solvent, and catalyst selection playing crucial roles .
Major Products Formed
The major products formed from the reactions of this compound depend on the specific reaction pathway. For example, oxidation reactions may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the compound .
Aplicaciones Científicas De Investigación
Chemistry: The compound’s unique structure makes it a valuable subject for studying ring systems and sulfur-oxygen interactions.
Biology: Research has explored its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Investigations into its pharmacological effects have shown promise for developing new therapeutic agents.
Mecanismo De Acción
The mechanism of action of 1,3-Dithiolo[4,5-d][1,3,6]oxadithiepin-2-one involves its interaction with specific molecular targets and pathways. The compound’s sulfur and oxygen atoms play key roles in its reactivity, allowing it to form covalent bonds with target molecules. This interaction can lead to the modulation of biological pathways, resulting in various pharmacological effects .
Comparación Con Compuestos Similares
1,3-Dithiolo[4,5-d][1,3,6]oxadithiepin-2-one can be compared with other similar compounds, such as:
1,3-Dithiolo[4,5-d][1,3,6]oxadithiepin, 2-(ethylthio)-: This compound has a similar ring structure but includes an ethylthio group, which can alter its reactivity and applications.
1,3-Dithiolo[4,5-d][1,3,6]oxadithiepin-2-ethylthio:
The uniqueness of this compound lies in its specific combination of sulfur and oxygen atoms within the fused ring system, which imparts distinct chemical and biological properties .
Propiedades
Número CAS |
116341-76-5 |
|---|---|
Fórmula molecular |
C5H4O2S4 |
Peso molecular |
224.4 g/mol |
Nombre IUPAC |
[1,3]dithiolo[4,5-d][1,3,6]oxadithiepin-2-one |
InChI |
InChI=1S/C5H4O2S4/c6-5-10-3-4(11-5)9-2-7-1-8-3/h1-2H2 |
Clave InChI |
LDZFSKYPSHWMBE-UHFFFAOYSA-N |
SMILES canónico |
C1OCSC2=C(S1)SC(=O)S2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



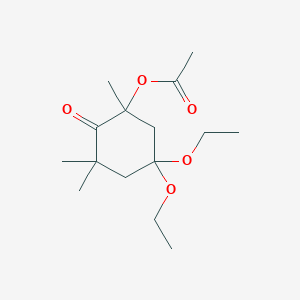
![6-Fluoro-4b,5a-dihydrobenzo[3,4]phenanthro[1,2-b]oxirene](/img/structure/B14290159.png)
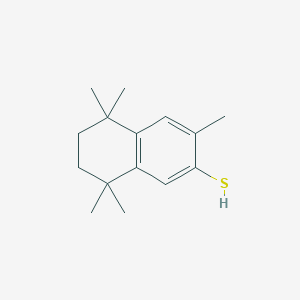

![2,2'-Disulfanediylbis[3-(butan-2-yl)phenol]](/img/structure/B14290164.png)
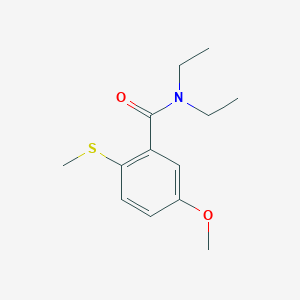

![6-{[(3-Nitrophenyl)methyl]sulfanyl}pyridazin-3-amine](/img/structure/B14290187.png)
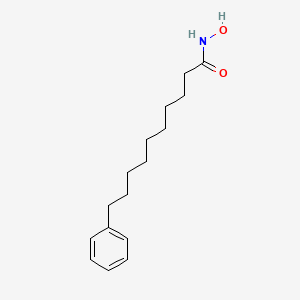


![2,4,8-Trihydroxy-1a,6,8b-trimethyl-1,1a,5,6,8b,9,10,10a-octahydro-3H-cyclopropa[7,8]phenanthro[3,2-b]furan-3-one](/img/structure/B14290211.png)
